Sulfasalazine

Ulcerative colitis Maintenance therapy 5-aminosalicylates

Sulfasalazine is a colon-activated prodrug (5-ASA + sulfapyridine) FDA-approved for RA and UC. It uniquely combines DMARD efficacy with pregnancy safety—unlike teratogenic methotrexate—and reduces UC relapse by 19% vs mesalamine (RR 0.81). As the only clinically approved SLC7A11/xCT inhibitor, it enables ferroptosis research (osteosarcoma IC₅₀ 0.22–0.58 mM) and potentiates AML chemotherapy. Non-substitutable across three domains: pregnancy-safe DMARD therapy, superior UC maintenance, and cancer xCT inhibition. ≥98% purity.

Molecular Formula C18H14N4O5S
Molecular Weight 398.4 g/mol
CAS No. 599-79-1
Cat. No. B1682708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfasalazine
CAS599-79-1
SynonymsAsulfidine
Azulfadine
Azulfidine
Azulfidine EN
Colo Pleon
Colo-Pleon
Pleon
Pyralin EN
ratio Sulfasalazine
ratio-Sulfasalazine
Salazopyrin
Salazosulfapyridine
Salicylazosulfapyridine
Sulfasalazin Heyl
Sulfasalazin medac
Sulfasalazin-Heyl
Sulfasalazine
Sulfasalazine FNA
Sulphasalazine
Ucine
Ulcol
Molecular FormulaC18H14N4O5S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
InChIInChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)
InChIKeyNCEXYHBECQHGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 10 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 77° F (NTP, 1992)
In water, 1.3X10+1 mg/L at 25 °C (est)
Practically insoluble in water
Very slightly soluble in ethanol;  practically insoluble in diethyl ether, chloroform, and benzene;  soluble in aqueous solution of alkali hydroxides
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfasalazine (CAS 599-79-1): Prodrug DMARD with Dual RA and UC Indications


Sulfasalazine is a synthetic disease-modifying antirheumatic drug (DMARD) consisting of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked via an azo bond, functioning as an orally administered colon-activated prodrug [1]. It carries FDA-approved indications for rheumatoid arthritis (RA) in adults and children as well as ulcerative colitis (UC), with additional off-label utility in ankylosing spondylitis, Crohn disease, and psoriatic arthritis [2]. Its therapeutic activity derives from bacterial azo-reductase cleavage in the colon, releasing active 5-ASA locally and sulfapyridine systemically [3].

Why Generic Substitution of Sulfasalazine with Other 5-ASA Agents Fails Across Indications


Sulfasalazine cannot be freely substituted with other 5-ASA agents (mesalamine, olsalazine, balsalazide) or alternative DMARDs because of its unique dual-indication profile and distinct safety characteristics. In ulcerative colitis, while efficacy is comparable across 5-ASA prodrugs, sulfasalazine demonstrates a statistically significant reduction in relapse rate versus mesalamine (RR 0.81; P=0.04) [1]. In rheumatoid arthritis, unlike mesalamine which lacks efficacy entirely, sulfasalazine provides DMARD activity comparable to methotrexate but with a critical safety advantage—absence of teratogenicity—making it the DMARD of choice in women of childbearing potential [2]. Furthermore, its off-target activity as an SLC7A11/xCT inhibitor distinguishes it mechanistically from other DMARDs, enabling applications in cancer research where neither mesalamine nor methotrexate shows comparable ferroptosis-inducing activity [3].

Sulfasalazine Quantitative Comparative Evidence: RA and UC Differentiation Data


Sulfasalazine vs Mesalamine in UC Maintenance: Superior Relapse Prevention

In a meta-analysis of 5-ASA agents for maintenance of remission in ulcerative colitis, sulfasalazine demonstrated a statistically significant reduction in relapse rate compared to mesalamine [1].

Ulcerative colitis Maintenance therapy 5-aminosalicylates

Sulfasalazine vs Mesalamine in Rheumatoid Arthritis: Exclusive DMARD Efficacy

In rheumatoid arthritis, mesalamine lacks any therapeutic efficacy, whereas sulfasalazine demonstrates clinically meaningful DMARD activity comparable to methotrexate and injectable gold [1]. A meta-analysis of 66 clinical trials with 117 treatment groups found little difference in efficacy between sulfasalazine, methotrexate, injectable gold, and D-penicillamine, with auranofin being significantly weaker than sulfasalazine (P=0.009) [1].

Rheumatoid arthritis DMARD Comparative efficacy

Sulfasalazine vs Methotrexate: Pregnancy Safety and Teratogenicity Profile

Sulfasalazine is classified as compatible with pregnancy by EULAR guidelines, whereas methotrexate requires discontinuation before conception due to proven teratogenicity [1]. Sulfasalazine has not been associated with low birth weight, congenital abnormalities, or prematurity, and the risk of spontaneous abortion is less than 3% [2].

Rheumatoid arthritis Pregnancy Teratogenicity Drug safety

Sulfasalazine Prodrug Activation Kinetics: Faster Colonic Degradation than Balsalazide and Olsalazine

In an in vitro colonic simulator using pooled human fecal slurry, sulfasalazine demonstrated the fastest degradation rate among azo-bonded 5-ASA prodrugs, with a half-life substantially shorter than balsalazide and olsalazine [1]. This faster activation is consistent with human data showing sulfasalazine is more extensively metabolized during colonic transit than the other two prodrugs [1].

Prodrug activation Colonic bacteria Azo-reduction Pharmacokinetics

Sulfasalazine vs Balsalazide: Withdrawal Due to Adverse Events in Ulcerative Colitis

In a double-blind comparative trial of balsalazide 6.75 g versus sulfasalazine 3 g as sole therapy for ulcerative colitis, significantly more patients withdrew due to adverse events in the sulfasalazine group [1].

Ulcerative colitis Tolerability Adverse events 5-aminosalicylates

Sulfasalazine as SLC7A11/xCT Inhibitor: Unique Cancer Research Application Not Shared by Other 5-ASA Prodrugs

Sulfasalazine is a pharmacologically active inhibitor of SLC7A11/xCT (the cystine-glutamate antiporter), a property not shared by mesalamine, olsalazine, or balsalazide. In acute myeloid leukemia (AML), sulfasalazine at clinically relevant concentrations demonstrated anti-leukemic activity against primary AML samples in ex vivo cultures and significantly augmented the activity of a daunorubicin-cytarabine combination in 45 primary AML samples enriched in NPM1 mutations [1]. In osteosarcoma, sulfasalazine exhibited time-dependent cytotoxicity with IC₅₀ values of 0.58 mM (24h), 0.38 mM (48h), and 0.22 mM (72h) against MG63 cells [2].

Cancer research Ferroptosis SLC7A11 xCT inhibitor Drug repurposing

Sulfasalazine Procurement and Research Application Scenarios Based on Differentiated Evidence


Rheumatoid Arthritis in Women of Childbearing Potential

For RA patients who are pregnant, planning pregnancy, or of reproductive age, sulfasalazine is the DMARD of choice due to its established compatibility with pregnancy. Unlike methotrexate which requires mandatory discontinuation before conception due to proven teratogenicity, sulfasalazine has been shown not to be associated with congenital abnormalities or low birth weight, with spontaneous abortion risk below 3% [1]. This unique safety profile, combined with DMARD efficacy comparable to methotrexate, makes sulfasalazine non-substitutable in this patient population [2].

Ulcerative Colitis Maintenance Therapy Prioritizing Relapse Prevention

In UC maintenance therapy where relapse prevention is the primary clinical objective, sulfasalazine provides a statistically significant advantage over mesalamine, with a 19% relative risk reduction in relapse (RR 0.81; 95% CI 0.67–0.98; P=0.04) [3]. This quantitative advantage justifies procurement of sulfasalazine over mesalamine for patients who have experienced relapse on mesalamine or for whom maximal maintenance protection is prioritized, despite comparable induction efficacy.

Cancer Research: xCT Inhibition and Ferroptosis Studies

For investigators studying SLC7A11/xCT-mediated cystine import, ferroptosis induction, or glutathione depletion in cancer models, sulfasalazine is the only clinically approved 5-ASA prodrug with validated xCT inhibitory activity. Its demonstrated ability to potentiate front-line chemotherapy in AML (daunorubicin-cytarabine combination synergy) and induce ferroptosis in osteosarcoma models (IC₅₀ range 0.22–0.58 mM) positions it as a unique chemical probe for cancer metabolism research where mesalamine, olsalazine, and balsalazide show no comparable activity [4][5].

Rheumatoid Arthritis Monotherapy or Combination Therapy

Sulfasalazine is indicated for RA patients with inadequate response to NSAIDs or salicylates, and clinical trials demonstrate it significantly reduces disease activity as monotherapy or in combination [2]. Meta-analysis data show sulfasalazine efficacy is comparable to methotrexate, injectable gold, and D-penicillamine, and significantly superior to auranofin (P=0.009) [6]. Combination therapy with methotrexate is more effective than either drug alone in patients with suboptimal response to sulfasalazine [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfasalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.